N-Acetylamrinone
Description
N-Acetylamrinone (chemical name: Acetamide,N-(1,6-dihydro-6-oxo[3,4'-bipyridin]-5-yl)) is a primary metabolite of the phosphodiesterase III inhibitor amrinone (also known as inamrinone). It is formed via hepatic acetylation of the parent compound during prolonged amrinone therapy . Structurally, it is characterized by a bipyridine backbone with an acetylated amine group, as shown by its molecular formula C₁₂H₁₁N₃O₂ and molecular weight of 229.23 g/mol (CAS No. 62749-47-7) . While amrinone is clinically used for its inotropic and vasodilatory effects in heart failure and septic shock, this compound has been studied primarily in the context of its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
62749-47-7 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)15-11-6-10(7-14-12(11)17)9-2-4-13-5-3-9/h2-7H,1H3,(H,14,17)(H,15,16) |
InChI Key |
QJXRAYQFXMRDHL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CNC1=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(=O)NC1=CC(=CNC1=O)C2=CC=NC=C2 |
Synonyms |
N-(1,6-dihydro-5-oxo(3,4'-bipyridin)-5-yl)acetamide N-acetylamrinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
The lack of hemodynamic activity in this compound underscores the importance of monitoring amrinone metabolism in clinical settings, particularly in pediatric populations where prolonged infusions may lead to metabolite accumulation without therapeutic benefit . Further studies are needed to explore:
- Potential interactions between this compound and other vasoactive agents.
- Structural analogs that retain or modify the acetylated amine group for novel applications.
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